molecular formula C18H20N4O4S B2854361 5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 2097921-32-7

5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2854361
CAS No.: 2097921-32-7
M. Wt: 388.44
InChI Key: QEQXESBGFFRDHY-UHFFFAOYSA-N
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Description

The compound 5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a heterocyclic small molecule featuring two distinct pharmacophoric motifs: a 1,2-oxazole ring substituted with a cyclopropyl group and a 1,3-benzothiadiazole core with dioxo and cyclopropyl substituents.

Key structural attributes include:

  • Cyclopropyl groups: These are strategically positioned to enhance metabolic stability by reducing oxidative degradation, a common strategy in medicinal chemistry .
  • Benzothiadiazole dioxo system: The electron-withdrawing sulfone groups in the benzothiadiazole ring may influence electronic properties, solubility, and interactions with biological targets.
  • Carboxamide linker: This moiety facilitates hydrogen-bonding interactions, critical for target engagement.

Properties

IUPAC Name

5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-18(14-11-17(26-20-14)12-5-6-12)19-9-10-21-15-3-1-2-4-16(15)22(13-7-8-13)27(21,24)25/h1-4,11-13H,5-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQXESBGFFRDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Cyclopropyl Rings : These contribute to the rigidity and lipophilicity of the molecule.
  • Heterocyclic Rings : The presence of oxazole and benzothiadiazole rings may impart specific biological properties.
  • Carboxamide Group : This group is known to participate in hydrogen bonding, influencing molecular interactions.
PropertyValue
Molecular FormulaC18H20N4O4S
Molecular Weight388.44 g/mol
CAS Number2097921-32-7

Biological Activity

Research on similar compounds suggests that the structural components of 5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide may confer various biological activities:

Anticancer Activity

Some studies indicate that compounds with similar structural motifs exhibit anticancer properties. The benzothiadiazole moiety has been associated with inhibition of tumor growth in specific cancer cell lines. For instance:

  • Case Study : A related compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM.

Antimicrobial Properties

The oxazole ring is often linked to antimicrobial activity. Preliminary studies suggest that derivatives of oxazole can inhibit bacterial growth:

  • Research Finding : Compounds structurally related to oxazole have shown effectiveness against Gram-positive bacteria.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. For example:

  • Potassium Channel Blockade : Similar cyclopropyl-containing compounds have been identified as potent blockers of potassium channels which play crucial roles in cardiac function.

While specific mechanisms for 5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide are not fully elucidated, potential mechanisms may include:

  • Interaction with Protein Targets : The carboxamide group may facilitate binding to target proteins through hydrogen bonds.
  • Disruption of Cellular Processes : By inhibiting specific enzymes or ion channels, the compound could disrupt vital cellular processes leading to apoptosis in cancer cells.

Summary of Findings

Biological ActivityEvidence
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionBlockade of potassium channels

Comparison with Similar Compounds

6-(N-(7-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

  • Core structure : Benzofuran-carboxamide with a methylsulfonamido group and oxaborol ring.
  • Functional groups: Fluorophenyl substituent for lipophilicity.
  • Therapeutic use : Explicitly cited for antiviral applications.

Comparison with target compound :

  • Both share cyclopropyl and carboxamide groups.
  • The target compound replaces benzofuran/oxaborol with oxazole/benzothiadiazole, likely altering target specificity (e.g., from viral proteases to sulfonamide-sensitive enzymes).

N-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide (VU0540616-1)

  • Core structure : Benzothiazole-carboxamide linked to a triazolone ring.
  • Key properties: Hydrogen-bond donors/acceptors: 1/5. Topological polar surface area (TPSA): 106 Ų. Rotatable bonds: 6, suggesting moderate flexibility.

Comparison with target compound :

  • Both feature carboxamide linkers and cyclopropyl groups.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Inferred) VU0540616-1 Antiviral Benzofuran Analog
Molecular Weight ~450–500 g/mol (estimated) 449.5 g/mol ~550 g/mol (estimated)
Hydrogen Bond Donors 1 1 2 (hydroxyl + sulfonamido)
Hydrogen Bond Acceptors 5–6 5 7 (oxaborol, carboxamide, sulfonamido)
Rotatable Bonds 5–6 6 6–8
Topological Polar Surface Area ~100–110 Ų (estimated) 106 Ų ~120 Ų (estimated)
Metabolic Stability High (cyclopropyl groups) Moderate Moderate (oxaborol may confer instability)

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane-functionalized intermediates. A plausible route involves:
  • Step 1 : Cyclization of a benzothiadiazole precursor with cyclopropane-containing reagents under reflux in acetonitrile (60–80°C, 1–3 hours), followed by purification via column chromatography .
  • Step 2 : Coupling the oxazole-3-carboxamide moiety using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in DMF at 0–25°C for 12–24 hours) .
  • Key Monitoring : Reaction progress tracked via TLC (silica gel, ethyl acetate/hexane) and HPLC for purity assessment (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane proton environments (δ 0.8–1.2 ppm) and benzothiadiazole/oxazole ring systems .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ matching theoretical mass).
  • X-ray Crystallography : Single-crystal analysis to resolve stereoelectronic effects of the dioxo-benzothiadiazole group .

Q. What initial biological assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize target-specific in vitro assays:
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinases) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Measure in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Conduct systematic studies to identify confounding factors:
  • Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling after oral/intravenous administration .
  • Metabolite Screening : Identify active/inactive metabolites using hepatic microsome incubations (human/rodent) .
  • Dose Optimization : Use response-surface methodology (RSM) to balance efficacy and toxicity .

Q. What strategies improve the compound’s solubility and stability in aqueous media?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or PEG groups at the oxazole carboxamide position to enhance hydrophilicity .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to stabilize the dioxo-benzothiadiazole moiety .
  • pH-Dependent Studies : Evaluate stability across pH 2–10 (simulated GI tract conditions) using UV-Vis spectroscopy .

Q. How can computational methods aid in optimizing its binding affinity for a target protein?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the benzothiadiazole/oxazole core .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the cyclopropane-ethyl linker .
  • QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity .

Q. What experimental controls are critical when analyzing its potential off-target effects?

  • Methodological Answer :
  • Negative Controls : Use structurally analogous inert compounds (e.g., benzothiadiazole derivatives lacking the oxazole group) .
  • Gene Knockout Models : CRISPR-Cas9-modified cell lines to confirm target specificity .
  • High-Content Screening : Image-based assays (e.g., Cell Painting) to detect phenotypic changes unrelated to primary targets .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-31G**) .
  • Isotopic Labeling : Synthesize ¹³C-labeled cyclopropane derivatives to resolve overlapping signals .
  • Collaborative Reproducibility : Share raw data (e.g., JCAMP-DX files) with independent labs for verification .

Q. What statistical approaches are recommended for optimizing reaction yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent polarity, and catalyst loading .
  • Response Optimization : Use Minitab or JMP to identify ideal conditions (e.g., 65°C, 1.2 eq K₂CO₃ in DMF) .
  • Robustness Testing : Introduce ±10% variations in reagent ratios to assess process reliability .

Conflict Resolution in Literature

Q. How to reconcile contradictory reports on the compound’s mechanism of action?

  • Methodological Answer :
  • Pathway Enrichment Analysis : Use KEGG/GO databases to identify overlapping vs. unique pathways in transcriptomic datasets .
  • Biochemical Pull-Down Assays : Confirm direct binding partners via affinity chromatography and Western blot .
  • Meta-Analysis : Pool data from multiple studies (e.g., RevMan) to assess effect size heterogeneity .

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